N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)20-14-8-5-11-17(20)21(25)24(15-16-9-3-2-4-10-16)22-23-18-12-6-7-13-19(18)28-22/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQRXRLSMDPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Benzylation: The benzothiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the benzylated benzothiazole with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Antibacterial Properties
Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide, exhibit notable antibacterial activity. Research indicates that these compounds can inhibit bacterial growth by targeting critical enzymes involved in folate synthesis, such as dihydropteroate synthase. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-benzyl-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | Contains thiazole and sulfonamide moieties | Antibacterial activity against various bacterial strains |
In one study, derivatives of benzothiazole were synthesized and tested for their antibacterial efficacy. Compounds with specific substitutions demonstrated improved activity against resistant strains, indicating the potential for developing new antibiotics based on this scaffold .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds derived from benzothiazole have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
In a case study involving a series of thiazole-integrated compounds, one derivative exhibited significant selectivity against human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 mM, showcasing its potential as an anticancer agent . Another study highlighted the synthesis of novel thiazole-based chalcones that demonstrated superior cytotoxicity compared to standard chemotherapeutics like cisplatin .
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis indicates that modifications on the benzothiazole moiety significantly influence the biological activity of the compounds:
- Substituents : The presence of specific functional groups on the benzene ring enhances antibacterial and anticancer properties.
- Ring Systems : The integration of additional heterocycles or aromatic systems can lead to improved selectivity against cancer cell lines and enhanced antimicrobial efficacy .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of N-acylated thiazoles and evaluated their antibacterial activity against various strains. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Case Study 2: Anticancer Potential
In a separate investigation, thiazole derivatives were tested against human glioblastoma and melanoma cell lines. One compound demonstrated significant cytotoxic effects with an IC50 value indicating strong anticancer activity, paving the way for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The benzyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the broader class of N-(benzo[d]thiazol-2-yl)benzamide derivatives. Below is a detailed comparison with structurally related analogs:
Core Substitution Patterns
- N-(benzo[d]thiazol-2-yl)benzamide derivatives (): These analogs lack the N-benzyl and methylsulfonyl groups. For example: N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d): A chloro substituent at the ortho position instead of methylsulfonyl. N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e): A para-chloro substituent, which may enhance lipophilicity but reduce steric hindrance compared to ortho-methylsulfonyl .
N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide derivatives () :
Compounds like 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) replace the benzothiazole core with a pyridylthiazole scaffold. The methylsulfonyl group is retained, but the pyridine ring introduces additional hydrogen-bonding capabilities, possibly enhancing solubility .
Substituent Effects on Physicochemical Properties
*Calculated molecular weight based on formula.
Key Differentiators and Implications
Methylsulfonyl vs. Halogen Substituents : The methylsulfonyl group provides stronger electron-withdrawing effects than chloro or methyl groups (), which may enhance metabolic stability and target affinity.
Benzothiazole vs. Pyridylthiazole Cores : The benzothiazole core (vs. pyridylthiazole in ) offers distinct π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-benzyl derivatives, followed by treatment with various reagents to yield the final product. Key steps include:
- Formation of intermediates : Substituted 2-amino benzothiazoles react with N-benzyl derivatives.
- Reagents used : Common reagents include dichloromethane for solvent and lithium aluminum hydride for reduction reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
The presence of electron-donating groups in the phenyl ring enhances activity, suggesting a structure-activity relationship (SAR) where specific substitutions are critical for efficacy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies show that derivatives exhibit potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound C | Staphylococcus aureus | Effective |
| Compound D | Escherichia coli | Moderate |
The mechanism of action likely involves interactions with bacterial enzymes or receptors, disrupting essential biological pathways .
Anti-inflammatory Properties
The compound has been studied as a potential COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. In vitro assays demonstrated significant inhibition of COX-2 activity, indicating promise for treating inflammatory diseases:
| Compound | COX-2 Inhibition (%) |
|---|---|
| This compound | 75% |
This suggests that modifications to the benzothiazole moiety can enhance anti-inflammatory effects .
Case Study: Anticancer Efficacy
A study investigated the anticancer efficacy of a series of thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-benzyl analogs. The results indicated that specific structural modifications significantly improved cytotoxicity against cancer cell lines compared to standard treatments like doxorubicin .
Case Study: Antimicrobial Screening
Another research effort focused on synthesizing hybrid compounds that combine thiazole and sulfonamide structures. These compounds displayed enhanced antibacterial activity when tested against multiple bacterial strains, demonstrating the potential for developing new antibiotics based on this scaffold .
Q & A
Q. Intermediate Research Focus
- Cyclooxygenase (COX-1/COX-2) Inhibition : Assess via ELISA using purified enzymes, comparing IC50 values against standards like indomethacin .
- Cytokine Suppression : Measure TNF-α/IL-6 levels in LPS-stimulated macrophages using ELISA .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinity with COX-2 (PDB ID: 5KIR) .
How do substituents on the benzamide moiety influence biological activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., -CF3, -SO2CH3): Enhance enzyme inhibition (e.g., IC50 = 1.2 µM for COX-2 vs. 8.7 µM for unsubstituted analogs) by stabilizing ligand-receptor interactions .
- Piperazine/Morpholine Additions : Improve solubility and bioavailability (logP reduction from 4.1 to 2.8) while retaining activity .
- Data Interpretation : Use QSAR models to correlate substituent Hammett constants (σ) with activity .
How can contradictory results in enzyme inhibition assays be resolved?
Advanced Research Focus
Contradictions may arise from assay conditions or compound stability:
- pH Sensitivity : Test inhibitory activity across pH 6.5–7.5 to identify optimal conditions .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolysis of sulfonyl groups) .
- Enzyme Source Variability : Compare results using recombinant human COX-2 vs. murine isoforms .
What computational methods are effective for predicting ADMET properties?
Q. Intermediate Research Focus
- SwissADME : Predict logP (lipophilicity), GI absorption, and CYP450 interactions .
- ProTox-II : Estimate hepatotoxicity and LD50 values .
- MD Simulations : GROMACS to assess blood-brain barrier permeability (e.g., PSA < 90 Ų favors CNS penetration) .
How does tautomerism in the benzothiazole-amide system affect molecular interactions?
Q. Advanced Research Focus
- Ground-State Tautomerism : DFT calculations (B3LYP/6-31G*) reveal equilibrium between amide and imidic acid forms, altering hydrogen-bonding capacity .
- Excited-State Proton Transfer (ESPT) : Time-resolved fluorescence studies show ESPT from amide NH to benzothiazole N, impacting photophysical properties for optoelectronic applications .
What strategies improve yield in multi-step syntheses of derivatives?
Q. Intermediate Research Focus
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventionally) and improves yields (86% for N-(2-(benzo[d]thiazol-2-yl)phenyl)octanamide) .
- Protecting Groups : Use TIPSCl for hydroxyl protection during coupling steps (yield increase from 45% to 72%) .
How can crystallography resolve ambiguities in molecular conformation?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm sulfonyl group geometry .
- Hirshfeld Surface Analysis : Quantify packing efficiencies (e.g., C–H⋯O interactions contribute 12% to crystal stability) .
What methods validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
